1-Ethenyl-1-methylspiro[3.4]octan-2-one
Description
1-Ethenyl-1-methylspiro[3.4]octan-2-one is a spirocyclic ketone characterized by a unique fused bicyclic system where two rings (a cyclopropane and a cyclobutane) share a single carbon atom. The compound features an ethenyl (CH₂=CH–) and a methyl (–CH₃) substituent at the 1-position of the spiro junction, along with a ketone group at the 2-position. This structural arrangement imparts significant steric constraints and electronic effects, influencing its reactivity and physical properties.
Properties
CAS No. |
89237-37-6 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-ethenyl-3-methylspiro[3.4]octan-2-one |
InChI |
InChI=1S/C11H16O/c1-3-10(2)9(12)8-11(10)6-4-5-7-11/h3H,1,4-8H2,2H3 |
InChI Key |
VYWBCPVHTJWGEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CC12CCCC2)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
6,7-Dithiaspiro[3.4]octan-2-one
- Structure : Similar spiro[3.4]octane framework but with sulfur atoms replacing carbons at positions 6 and 5.
- Higher molecular weight (due to sulfur) likely reduces volatility relative to 1-ethenyl-1-methylspiro[3.4]octan-2-one .
7-Anti-Acetyl-3,3-Dimethylbicyclo[2.2.2]octan-2-one
- Structure : Bicyclo[2.2.2]octane system with acetyl (–COCH₃) and dimethyl (–C(CH₃)₂) substituents.
- Dimethyl groups at position 3 enhance steric hindrance, which may slow ketone-related reactions compared to the less hindered target compound .
1-Hydroxybicyclo[2.2.2]octan-2-one
- Structure : A bicyclo[2.2.2]octan-2-one derivative with a hydroxyl group at position 1.
- Key Differences :
- The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the hydrophobic ethenyl/methyl substituents of the target compound.
- Synthesis via dimethyldioxirane oxidation (as described in ) contrasts with the likely multi-step spiro compound synthesis .
Functional Analogs: Linear and Branched Ketones
Octan-2-one (Methyl Hexyl Ketone)
- Structure : A linear aliphatic ketone (CH₃-CO-C₆H₁₃).
- Key Differences :
Nonan-2-one (Methyl Heptyl Ketone)
- Structure : Similar to octan-2-one but with a longer alkyl chain (C₉H₁₈O).
- Key Differences :
Research Findings and Implications
- Synthetic Accessibility : Spirocyclic ketones like this compound likely require specialized ring-closing strategies (e.g., cyclopropanation via carbene insertion), contrasting with bicyclo[2.2.2]octan-2-one derivatives synthesized via oxidation of diols .
- Reactivity Trends: The spiro system’s rigidity may reduce conformational flexibility, slowing reactions requiring planar transition states (e.g., enolate formation) compared to linear ketones.
- Applications : Spiro and bicyclic ketones are valued in medicinal chemistry for their ability to mimic bioactive conformations, with the ethenyl group in the target compound offering a site for further functionalization .
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